molecular formula C20H13N B589462 Benz[a]anthracene-7-acetonitrile-13C2 CAS No. 1794751-97-5

Benz[a]anthracene-7-acetonitrile-13C2

Cat. No.: B589462
CAS No.: 1794751-97-5
M. Wt: 269.316
InChI Key: GHUUNAACTDWPKC-ALQHTKJJSA-N
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Description

Benz[a]anthracene-7-acetonitrile-13C2 is a derivative of benzanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its complex structure and is used as an intermediate in the synthesis of various growth-inhibitory polycyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[a]anthracene-7-acetonitrile-13C2 typically involves the reaction of benzo[a]anthracene with acetonitrile under specific conditions. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benz[a]anthracene-7-acetonitrile-13C2 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzo[a]anthracenols, dialdehydes, ketones, and epoxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

Benz[a]anthracene-7-acetonitrile-13C2 has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex polycyclic compounds.

    Biology: The compound is studied for its potential biological activities, including growth inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Benz[a]anthracene-7-acetonitrile-13C2 involves its interaction with molecular targets in biological systems. It can act as an endocrine disruptor, exerting estrogenic effects. The compound’s activity is mediated through its interaction with estrogen receptors and subsequent modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]anthracene: A parent compound with similar structural features.

    7,12-Dimethylbenz[a]anthracene: Known for its immunosuppressive and carcinogenic properties.

Uniqueness

Benz[a]anthracene-7-acetonitrile-13C2 is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-benzo[a]anthracen-7-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2/i11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUNAACTDWPKC-ALQHTKJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2][13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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